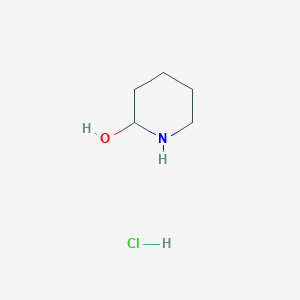
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate, also known as UPy, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. UPy is a versatile molecule that can form self-assembling supramolecular structures, making it useful for a variety of applications in materials science, drug delivery, and nanotechnology.
Mécanisme D'action
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate forms supramolecular structures through hydrogen bonding and van der Waals interactions. These interactions allow Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate to self-assemble into complex structures, which can be used for a variety of applications.
Biochemical and Physiological Effects:
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ability to form self-assembling structures and its versatility in creating a variety of materials. However, Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate can be difficult to synthesize and purify, which can limit its use in some applications.
Orientations Futures
There are several future directions for Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate research. One potential area of research is the development of Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate-based materials for drug delivery and tissue engineering. Another area of research is the use of Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate in creating self-healing materials for use in construction and infrastructure. Additionally, Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate could be used in the development of new sensors and diagnostic tools.
Applications De Recherche Scientifique
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in materials science. It has been used to create self-healing polymers, which can repair themselves when damaged. Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has also been used to create hydrogels, which are useful for drug delivery and tissue engineering.
Propriétés
IUPAC Name |
sodium;4-undecanoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.Na/c1-2-3-4-5-6-7-8-9-10-15(18)13-11-14(16(19)20)17-12-13;/h11-12,17H,2-10H2,1H3,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZCCBFMQPTFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





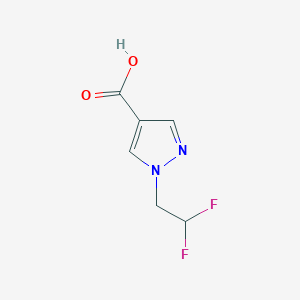
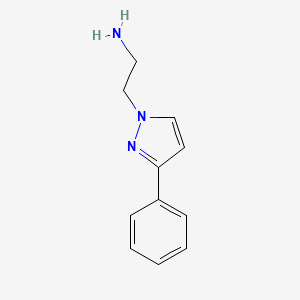
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
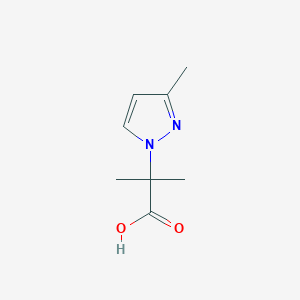
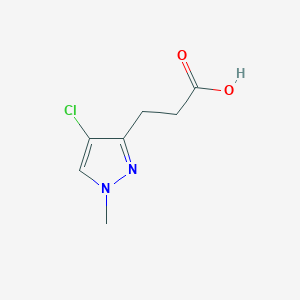
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

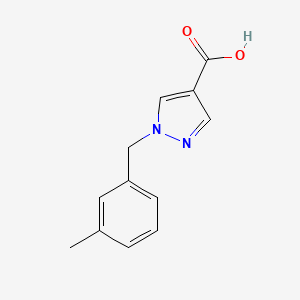
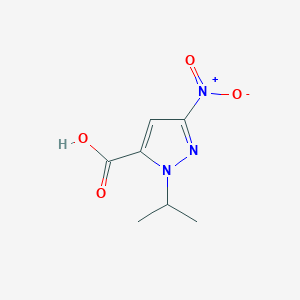
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)
![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)
